Cas no 62575-50-2 (1H-Imidazole, 5-methyl-4-phenyl-1-(phenylmethyl)-)

1H-Imidazole, 5-methyl-4-phenyl-1-(phenylmethyl)- structure
62575-50-2 structure
Product Name:1H-Imidazole, 5-methyl-4-phenyl-1-(phenylmethyl)-
CAS No:62575-50-2
MF:C17H16N2
MW:248.322343826294
CID:439669
PubChem ID:619111
Update Time:2025-04-19

1H-Imidazole, 5-methyl-4-phenyl-1-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 5-methyl-4-phenyl-1-(phenylmethyl)-
    • 1-benzyl-5-methyl-4-phenylimidazole
    • 1-Benzyl-5-methyl-4-phenyl-1H-imidazole #
    • 62575-50-2
    • ZJKKXQNNKQIYCJ-UHFFFAOYSA-N
    • 1-Benzyl-4-phenyl-5-methylimidazole
    • DTXSID90347214
    • Inchi: 1S/C17H16N2/c1-14-17(16-10-6-3-7-11-16)18-13-19(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3
    • InChI Key: ZJKKXQNNKQIYCJ-UHFFFAOYSA-N
    • SMILES: N1(C=NC(C2C=CC=CC=2)=C1C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 248.13148
  • Monoisotopic Mass: 248.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82
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